Patent-Protected Intermediate Status Provides Freedom-to-Operate Clarity Over Unprotected Piperidine Variants
This compound is explicitly designated as intermediate C2-1 (P=Boc) in Novartis patent US20200039935A1, which describes a method for synthesizing ceritinib using this specific Boc-protected intermediate [1]. In contrast, the Boc-deprotected analog 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine (CAS 1956377-41-5) is not claimed as a discrete intermediate in this patent, creating potential intellectual property ambiguity for commercial scale-up.
| Evidence Dimension | Patent coverage specificity |
|---|---|
| Target Compound Data | Explicitly named as 'tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate (C2-1, P=Boc)' in US20200039935A1 |
| Comparator Or Baseline | 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine (CAS 1956377-41-5): not named as a discrete intermediate in the same patent |
| Quantified Difference | Binary (explicit vs. non-explicit patent protection for ceritinib intermediate use) |
| Conditions | Patent document US20200039935A1, assigned to Novartis AG |
Why This Matters
Explicit patent designation reduces intellectual property risk for commercial procurement and process development compared to unprotected analogs.
- [1] Novartis AG. Chemical Process for Preparing Pyrimidine Derivatives and Intermediates Thereof. US Patent Application US20200039935A1, filed October 8, 2019, and published February 6, 2020. View Source
